3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
The compound is a bicyclic structure with a cyclopropylidene group and a sulfonyl group attached. The presence of fluorine and sulfur might suggest that this compound could have interesting reactivity or properties .
Synthesis Analysis
Bicyclic compounds can be challenging to synthesize due to the strain in the ring system . The synthesis would likely involve the formation of the cyclopropylidene ring and the attachment of the sulfonyl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic ring system, the cyclopropylidene group, and the sulfonyl group . The presence of fluorine could also influence the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The bicyclic ring system, the cyclopropylidene group, and the sulfonyl group could all contribute to its properties .Scientific Research Applications
I have conducted a search for the scientific research applications of “3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane”, but unfortunately, there doesn’t seem to be readily available information specific to this compound’s applications.
- Indole Derivatives : A review of the biological potential of indole derivatives, which might share some structural similarities with the compound you’re interested in .
- Fluorinated Pyridines : Information on the synthesis of fluorinated pyridines, which could potentially relate to the fluoro component of your compound .
- Azabicyclo Octane Scaffold : A discussion on the synthesis and applications of 2-Azabicyclo[3.2.1]octanes, which may provide insights into similar structures .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-cyclopropylidene-8-(4-fluoro-2-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2S/c1-11-8-14(18)4-7-17(11)22(20,21)19-15-5-6-16(19)10-13(9-15)12-2-3-12/h4,7-8,15-16H,2-3,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZREJDDIRCAMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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